An In-Depth Technical Guide to 3-Chloro-4-methylquinolin-2(1H)-one: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 3-Chloro-4-methylquinolin-2(1H)-one: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent feature in a vast array of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential reactivity of 3-Chloro-4-methylquinolin-2(1H)-one, offering insights for its application in chemical synthesis and drug discovery endeavors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 3-Chloro-4-methylquinolin-2(1H)-one is fundamental to its application in research and development. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈ClNO | [1] |
| Molecular Weight | 193.62 g/mol | [1] |
| Appearance | Colorless needles | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
Structural Analysis:
The molecular structure of 3-Chloro-4-methylquinolin-2(1H)-one has been determined by single-crystal X-ray diffraction[1][2]. The quinoline ring system is nearly planar, a characteristic that can influence its interaction with biological targets[1][2]. In the solid state, molecules of 3-Chloro-4-methylquinolin-2(1H)-one form inversion dimers through intermolecular N—H⋯O hydrogen bonds[1][2]. These dimers are further stabilized by weak π–π stacking interactions between the aromatic rings[1][2]. This crystalline architecture provides valuable information for understanding its solid-state behavior and for computational modeling studies.
Synthesis of 3-Chloro-4-methylquinolin-2(1H)-one
The primary method for the synthesis of 3-Chloro-4-methylquinolin-2(1H)-one was reported by Hodgkinson and Staskun in 1969. The following protocol is based on their established procedure.
Reaction Scheme:
A simplified representation of the synthesis.
Experimental Protocol:
Materials:
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Acetoacetanilide
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Ice
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Water
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Ethanol
Procedure:
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Vilsmeier-Haack Reagent Formation (in situ): In a flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF while maintaining the temperature below 10 °C. This exothermic reaction forms the Vilsmeier-Haack reagent in situ. The formation of this electrophilic species is crucial for the subsequent cyclization and chlorination steps.
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Reaction with Acetoacetanilide: To the freshly prepared Vilsmeier-Haack reagent, add acetoacetanilide portion-wise, ensuring the temperature is kept under control. The acetoacetanilide acts as the nucleophile, attacking the electrophilic Vilsmeier-Haack reagent.
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Reaction Progression and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Hydrolysis and Precipitation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates and precipitates the crude product.
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Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with water to remove any inorganic impurities. The crude 3-Chloro-4-methylquinolin-2(1H)-one can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless needles[1].
Causality Behind Experimental Choices:
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The use of the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a classic and efficient method for the formylation and subsequent cyclization of activated aromatic and methylene compounds. In this synthesis, it facilitates the intramolecular cyclization of the acetoacetanilide and concurrently introduces the chlorine atom at the 3-position.
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The controlled, low-temperature addition of reagents is essential to manage the exothermic nature of the reactions and prevent the formation of side products.
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The final precipitation on ice and subsequent washing are critical for isolating the product and removing water-soluble byproducts and unreacted reagents.
Spectral Data and Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the chloro and carbonyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. The carbon bearing the chlorine atom (C3) and the carbon attached to the methyl group (C4) will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the C=O stretching vibration of the lactam ring, typically in the region of 1650-1690 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.62 g/mol ). The isotopic pattern of the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom.
Chemical Reactivity and Potential for Further Modification
The 3-chloro-4-methylquinolin-2(1H)-one scaffold possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.
